molecular formula C6H15ClSi B140506 Chlorotriethylsilane CAS No. 994-30-9

Chlorotriethylsilane

Cat. No. B140506
CAS RN: 994-30-9
M. Wt: 150.72 g/mol
InChI Key: DCFKHNIGBAHNSS-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 50 ml apparatus, there were combined 4.5 g (0.039 mol) of Et3SiH and 3.5 g (0.039 mol) of 3-chloro-1-butene. Pt catalyst solution (0.01 ml) was added at 22° C., followed by heating up to 77° C. over 70 min. Vacuum distillation yielded 3.46 g (58.9%) of Et3SiCl and 0.61 g (7.6%) of Et3SiCH2CH2CHMeCl. This example demonstrates the low yield of Et3SiCH2CH2CHMeCl from the unpromoted reaction of Et3SiH with 3-chloro-1-butene.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Yield
58.9%
Yield
7.6%

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[Cl:8][CH:9]([CH3:12])[CH:10]=[CH2:11]>>[Si:1]([Cl:8])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[Si:1]([CH2:11][CH2:10][CH:9]([Cl:8])[CH3:12])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC(C=C)C
Step Three
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](CC)(CC)(CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 58.9%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CCC(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.